Cas no 753479-67-3 (2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole)

2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a chloromethyl group and a 4-(trifluoromethyl)phenyl moiety. This structure imparts reactivity at the chloromethyl site, making it a versatile intermediate for further functionalization, particularly in nucleophilic substitution reactions. The electron-withdrawing trifluoromethyl group enhances the electrophilic character of the aromatic ring, facilitating applications in agrochemical and pharmaceutical synthesis. Its stability under standard conditions and compatibility with diverse reaction conditions make it suitable for use in organic synthesis and medicinal chemistry research. The compound’s well-defined reactivity profile allows for precise modifications in the development of novel bioactive molecules.
2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole structure
753479-67-3 structure
Product Name:2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole
CAS No:753479-67-3
MF:C10H6ClF3N2O
MW:262.615651607513
CID:539731
PubChem ID:2763414
Update Time:2025-05-23

2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole
    • 1,3,4-Oxadiazole, 2-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-
    • 2-(CHLOROMETHYL)-5-[4-(TRIFLUOROMETHYL)PHENYL]-1,3,4-OXADIAZOLE
    • AC1MC89B
    • CTK2G9148
    • MolPort-001-771-864
    • SBB102600
    • SureCN5901252
    • SCHEMBL5901252
    • DTXSID50376944
    • AB29641
    • MFCD06797380
    • LQIISDDPQIBWSC-UHFFFAOYSA-N
    • 753479-67-3
    • 11Y-0812
    • AKOS000192275
    • MDL: MFCD06797380
    • Inchi: 1S/C10H6ClF3N2O/c11-5-8-15-16-9(17-8)6-1-3-7(4-2-6)10(12,13)14/h1-4H,5H2
    • InChI Key: LQIISDDPQIBWSC-UHFFFAOYSA-N
    • SMILES: ClCC1=NN=C(C2C=CC(C(F)(F)F)=CC=2)O1

Computed Properties

  • Exact Mass: 262.01218
  • Monoisotopic Mass: 262.0120750g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Melting Point: 79-81
  • PSA: 38.92

2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole Security Information

  • Hazard Statement: Corrosive
  • Hazardous Material Identification: C
  • HazardClass:IRRITANT

2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole Pricemore >>

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Additional information on 2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole

2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole: A Comprehensive Overview

The compound with CAS No. 753479-67-3, commonly referred to as 2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole, has garnered significant attention in the fields of organic chemistry and materials science due to its unique structural properties and potential applications. This compound is a derivative of the 1,3,4-oxadiazole family, which is known for its versatility in chemical synthesis and its role in various industrial and academic research settings.

1,3,4-Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. The presence of a chloromethyl group at the 2-position and a trifluoromethyl-substituted phenyl group at the 5-position introduces unique electronic and steric properties to this compound. These features make it an intriguing candidate for exploring new chemical reactions and material designs.

Recent studies have highlighted the potential of 2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole in various applications. For instance, researchers have investigated its role in the development of advanced materials for optoelectronic devices. The compound's ability to act as a building block for constructing functional materials has been demonstrated in several recent publications.

In terms of synthesis, the compound can be prepared via a multi-step process involving nucleophilic substitution and cyclization reactions. The use of chloromethyl groups in such reactions is well-documented and provides a reliable pathway for constructing complex heterocyclic systems. The incorporation of a trifluoromethyl-substituted phenyl group further enhances the compound's reactivity and selectivity in various chemical transformations.

The structural versatility of 2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole has also made it a valuable tool in medicinal chemistry. Its ability to serve as a scaffold for drug design has been explored in several recent studies. For example, researchers have reported on its potential as an inhibitor of certain enzymes involved in disease pathways.

Moreover, the compound's stability under various reaction conditions has been thoroughly investigated. Its resistance to thermal degradation and its ability to undergo selective chemical transformations make it an attractive candidate for large-scale synthesis processes.

In conclusion, 2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole (CAS No. 753479-67-3) represents a promising compound with diverse applications across multiple disciplines. Its unique structural features and reactivity continue to inspire innovative research directions in organic chemistry and materials science.

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